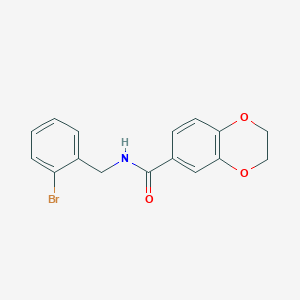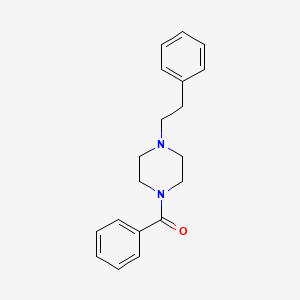![molecular formula C12H16N4O2 B4184720 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184720.png)
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as SMT-19969, is a small molecule drug candidate that has been developed as a potential treatment for neuropathic pain and other neurological disorders. The compound has been shown to have potent analgesic effects in preclinical studies, and its mechanism of action is believed to involve modulation of the TRPV1 receptor, a key target in the regulation of pain signaling.
Mécanisme D'action
The mechanism of action of SMT-19969 is believed to involve modulation of the TRPV1 receptor. This receptor is expressed in sensory neurons and is involved in the detection of noxious stimuli, such as heat and pain. SMT-19969 has been shown to bind to the TRPV1 receptor and modulate its activity, leading to a reduction in pain signaling. The compound has also been shown to have effects on other ion channels and neurotransmitter receptors, although the precise mechanisms underlying its analgesic effects are still being investigated.
Biochemical and Physiological Effects
SMT-19969 has been shown to have potent analgesic effects in preclinical models of neuropathic pain. The compound has also been shown to have effects on other physiological processes, such as inflammation and oxidative stress. SMT-19969 has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes, suggesting that it may have potential therapeutic applications in a variety of disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of SMT-19969 is its potent analgesic effects, which make it a valuable tool for studying pain signaling in preclinical models. However, the compound has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects. In addition, the precise mechanisms underlying its effects on the TRPV1 receptor are still being investigated, which may limit its utility in certain applications.
Orientations Futures
There are several potential future directions for research on SMT-19969. One area of interest is the development of more potent and selective TRPV1 modulators, which may have improved efficacy and fewer side effects. Another direction is the investigation of SMT-19969 in other neurological disorders, such as epilepsy and anxiety. Finally, there is interest in exploring the potential of SMT-19969 as a tool for studying pain signaling and other physiological processes in preclinical models.
Applications De Recherche Scientifique
SMT-19969 has been extensively studied in preclinical models of neuropathic pain, where it has been shown to have potent analgesic effects. The compound has also been investigated for its potential use in other neurological disorders, such as epilepsy and anxiety. In addition, SMT-19969 has been studied for its effects on the TRPV1 receptor, which is involved in the regulation of pain signaling and has been implicated in a variety of other physiological processes.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-9-11(10(2)18-15-9)12(17)14-4-3-6-16-7-5-13-8-16/h5,7-8H,3-4,6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENSYQARXRABDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide](/img/structure/B4184654.png)
![6-methyl-1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184660.png)

![3-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4184672.png)
![N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184685.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)
![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4184700.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4184707.png)


![4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4184714.png)


